(3-Phenoxyprop-1-yn-1-yl)benzene
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Overview
Description
(3-Phenoxyprop-1-yn-1-yl)benzene: is an organic compound with the molecular formula C15H12O It consists of a benzene ring substituted with a phenoxypropynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Phenoxyprop-1-yn-1-yl)benzene typically begins with phenol and propargyl bromide.
Reaction Conditions: Phenol is reacted with propargyl bromide in the presence of a base such as potassium carbonate in acetone to form (prop-2-yn-1-yloxy)benzene.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments for larger-scale reactions, including the use of industrial reactors and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Addition Reactions: The triple bond in the propynyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Addition: Hydrogenation catalysts for the addition of hydrogen across the triple bond.
Major Products:
Oxidation: Benzoic acid derivatives.
Substitution: Benzylic halides.
Addition: Saturated hydrocarbons.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (3-Phenoxyprop-1-yn-1-yl)benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential therapeutic applications due to their unique chemical properties.
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Phenoxyprop-1-yn-1-yl)benzene involves its ability to participate in various chemical reactions due to the presence of the phenoxy and propynyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and material science .
Comparison with Similar Compounds
3-Phenoxy-1-propyne: Similar structure but lacks the benzene ring.
Phenylacetylene: Contains a phenyl group attached to an acetylene moiety.
Uniqueness:
Structural Features:
Properties
CAS No. |
92496-20-3 |
---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-phenoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C15H12O/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12H,13H2 |
InChI Key |
ZZWYPJJFBHEPLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCOC2=CC=CC=C2 |
Origin of Product |
United States |
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